molecular formula C12H10O3 B147468 Styromal CAS No. 9011-13-6

Styromal

Cat. No.: B147468
CAS No.: 9011-13-6
M. Wt: 202.21 g/mol
InChI Key: WOLATMHLPFJRGC-UHFFFAOYSA-N
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Description

Styromal is a chemical compound known for its unique properties and applications in various fields. It is a synthetic polymer derived from styrene and maleic anhydride. This compound is widely used in the production of resins, coatings, adhesives, and various other industrial applications due to its excellent thermal stability, mechanical strength, and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styromal is typically synthesized through a free radical polymerization process. The reaction involves the polymerization of styrene and maleic anhydride in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures ranging from 60°C to 100°C. The polymerization process can be controlled to achieve the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous feeding of styrene and maleic anhydride into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and pressure to ensure efficient polymerization. The resulting polymer is then purified and processed into various forms such as pellets, powders, or solutions for different applications.

Chemical Reactions Analysis

Types of Reactions

Styromal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction leads to the formation of carboxylic acid groups on the polymer chain.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol groups.

    Substitution: this compound can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride at room temperature.

Major Products Formed

    Oxidation: Carboxylic acid derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Styromal has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.

    Medicine: Utilized in the formulation of pharmaceutical coatings and controlled-release drug delivery systems.

    Industry: Applied in the production of high-performance resins, adhesives, and coatings for automotive, aerospace, and construction industries.

Mechanism of Action

The mechanism by which Styromal exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The polymer chains of this compound can interact with various substrates through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions contribute to the compound’s excellent mechanical strength, thermal stability, and chemical resistance. The molecular targets and pathways involved in these interactions depend on the specific application and the functional groups present on the polymer chain.

Comparison with Similar Compounds

Styromal is often compared with other similar compounds such as polystyrene, poly(methyl methacrylate), and poly(vinyl acetate). While these compounds share some common properties, this compound stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. Additionally, the presence of maleic anhydride in this compound provides reactive sites for further functionalization, making it more versatile for various applications.

Similar Compounds

    Polystyrene: Known for its rigidity and ease of processing but lacks the chemical resistance of this compound.

    Poly(methyl methacrylate): Offers excellent optical clarity and weather resistance but is more brittle compared to this compound.

    Poly(vinyl acetate): Used in adhesives and coatings but has lower thermal stability and mechanical strength compared to this compound.

Properties

IUPAC Name

furan-2,5-dione;styrene
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InChI

InChI=1S/C8H8.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-7H,1H2;1-2H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOLATMHLPFJRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10O3
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Related CAS

128162-14-1, 106209-33-0, 68910-21-4, 112020-31-2, 862736-37-6, 9011-13-6, 9011-13-6 (Parent)
Record name Maleic anhydride-styrene block copolymer
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Record name Maleic anhydride-styrene alternating copolymer
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Record name 2,5-Furandione, polymer with ethenylbenzene, C12-28-alkyl esters
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Record name Maleic anhydride-styrene graft copolymer
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Record name 2,5-Furandione, polymer with ethenylbenzene, alternating, diblock
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Record name Maleic anhydride-styrene copolymer
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Record name 2,5-Furandione, polymer with ethenylbenzene, sodium salt
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Record name 2,5-Furandione, polymer with ethenylbenzene, zinc salt
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DSSTOX Substance ID

DTXSID50911339
Record name Furan-2,5-dione--ethenylbenzene (1/1)
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Molecular Weight

202.21 g/mol
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Physical Description

Off-white powder or flakes with a styrene-like odor; [Total Petrochemicals MSDS]
Record name Styrene-maleic anhydride copolymer
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CAS No.

25736-61-2, 42912-79-8, 9011-13-6, 109768-17-4
Record name 2,5-Furandione, polymer with ethenylbenzene, sodium salt
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Record name Styromal
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Synthesis routes and methods I

Procedure details

To a degassed solution of maleic anhydride (24.2 g, 0.247 mol) in chlorobenzene (400 ml) is added an equimolar amount of styrene (25.7 g, 0.247 mol) and with azodiisobutyronitrile initiator at 1 mol %, and the solution is stirred for about 18 hours at 60° C. The resultant polymer product slurry is poured into hexane, and the polymer is recovered by filtration. Purification is accomplished by reprecipitation of tetrahydrofuran solution of the polymer into toluene.
Quantity
24.2 g
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reactant
Reaction Step One
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25.7 g
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reactant
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400 mL
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solvent
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resultant polymer
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Synthesis routes and methods II

Procedure details

3.68 g of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane as a polymerization initiator was added to 10 kg of styrene monomer and 0.35 kg of maleic anhydride. The resulting mixture was stirred and then allowed to stand at room temperature overnight, and was filtered through a filter paper to obtain a starting material for polymerization. After replacing with styrene monomer inside an autoclave made of stainless and having a volume of 2 L, the temperature was raised to 100° C and the starting material for polymerization was introduced into the autoclave at a rate of 8 ml/min, and 4 L of a liquid material was distilled from the autoclave. The viscous liquid material distilled after the above liquid material, was introduced to a large amount of hexane to precipitate a styrene-maleic anhydride copolymer resin. After removing the hexane, its composition was analyzed with a 13C-NMR to give the result of styrene/maleic anhydride =99/1 mol %. In addition, the weight average molecular weight measured by a gel permeation chromatography (GPC) gave the result of 200,000.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
0.35 kg
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
liquid
Quantity
4 L
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

20 kg. of acrylic acid and 6 kg. of acrylamide are dissolved in 9.5 kg. of distilled water and the acrylic acid is partially neutralized with 12 kg. of KOH. 0.036 kg. of methylenebisacrylamide as a polyvinyl monomer was added as well as 4 kg. of styrene-maleic anhydride resin (3:1 ratio) to provide an aqueous mixed monomer solution. The mixed monomer solution is mixed with 0.28 kg. of 2,2'-azobisisobutyronitrile, dissolved in 2 kg. of acetone as a polymerization initiator. This mixture at a temperature of 60° C. is transferred on an endless belt (600-700 mm. in width, and 7 m. in length) at a thickness of about 1 cm. The polymerization is initiated promptly on the belt resulting in a solid resin.
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Name
methylenebisacrylamide
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Synthesis routes and methods IV

Procedure details

In 200 ml of methyl ethyl ketone were dissolved 18.14 g of maleic anhydride and 21.86 g of α-methylstyrene, and to the solution was added 1.82 g of azobisisobutylnitrile (AIBN). The resulting mixture was heated at 60° C. for 7 hours under nitrogen atmosphere for performing polymerization. The reaction solution was then dropwise added to 500 ml of ethyl ether under stirring to precipitate a polymer. Thus precipitated polymer was collected by filtration and purified by repeating twice the THF dissolution-ethyl ether precipitation procedure described in Example 1. Thus purified polymer was dried under vacuum at 100° C. for 24 hours to give 17.0 g of a maleic anhydride-styrene copolymer. It was confiremed by elementary analysis that the copolymerization ratio was approximately 1:1. Mn was 11,730.
[Compound]
Name
azobisisobutylnitrile
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
18.14 g
Type
reactant
Reaction Step Three
Quantity
21.86 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In 200 ml of methyl ethyl ketone were dissolved 19.4 g of maleic anhydride and 20.6 g of styrene, and to the solution was added 0.65 g of azobisisobutylnitrile(AIBN). The resulting mixture was heated at 60° C. for 2 hours under nitrogen atmosphere for performing polymerization. The reaction solution was then dropwise added to 500 ml of ethyl ether under stirring to precipitate a polymer. Thus precipitated polymer was collected by filtration and purified by repeating twice the THF dissolution-ethyl ether precipitation procedure described in Example 1. Thus purified polymer was dried under vacuum at 100° C. for 24 hours to give 31.5 g of a maleic anhydride-styrene copolymer. It was confiremed by elementary analysis that the copolymerization ratio was approximately 1:1. Mn was 55,400.
[Compound]
Name
azobisisobutylnitrile(AIBN)
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
19.4 g
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reactant
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20.6 g
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styromal
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Customer
Q & A

Q1: What is Styromal and what are its main applications based on current research?

A1: this compound is a copolymer of styrene and maleic anhydride. While its specific applications are diverse, the provided research highlights its use in several key areas:

  • Separator Coatings in Batteries: this compound, when dissolved in methyl ethyl ketone along with nitriloacrylic acid (SN-20), can stabilize calcium hydroxide dispersions for electrophoretic deposition. This process allows for the creation of battery separators with controlled weight, thickness, and porosity directly on battery electrodes. []
  • Vaginal Gels: Modified this compound serves as a base for adsorptive vaginal gels, exhibiting suitable rheological properties for this application. []
  • Hot-Pressed Sheet Materials: Research indicates this compound's potential use in manufacturing hot-pressed sheets from sawdust, though specific details about its role and the resulting material properties are limited in the provided abstracts. []

Q2: How does the concentration of this compound affect material properties?

A2: One study examined the influence of this compound concentration on the characteristics of cellulose acetate dope and the resulting fibers. While the abstract doesn't provide specific data, it suggests that the characteristic viscosity of this compound plays a significant role in determining the final properties of both the dope and the fiber. []

Q3: Are there safety concerns regarding this compound use in workplaces?

A3: Yes, research has been conducted to determine the maximum permissible concentration of this compound in the air of work areas. This suggests potential health risks associated with occupational exposure, emphasizing the need for appropriate safety measures and regulations. [, ]

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